molecular formula C20H21FN2O3 B12132267 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B12132267
M. Wt: 356.4 g/mol
InChI Key: CGLUDCFKDOBUBY-UHFFFAOYSA-N
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Description

2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one is a complex organic compound that features a benzofuran core, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with piperazine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups onto the piperazine ring.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.

Medicine

In medicine, 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one is investigated for its potential therapeutic effects on neurological and psychiatric disorders. It may act as a ligand for certain neurotransmitter receptors, influencing mood and cognition.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring modulates its pharmacokinetic properties. This compound may influence signaling pathways related to mood regulation, cognition, and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-{[4-(4-bromophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one: Similar structure but with a bromophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one imparts unique electronic properties, enhancing its binding affinity and selectivity for certain biological targets. This makes it a promising candidate for drug development compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C20H21FN2O3/c1-13-18-16(24)3-2-4-17(18)26-19(13)20(25)23-11-9-22(10-12-23)15-7-5-14(21)6-8-15/h5-8H,2-4,9-12H2,1H3

InChI Key

CGLUDCFKDOBUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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